2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronate ester group in its structure makes it a valuable reagent for various synthetic applications.
Scientific Research Applications
2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals.
Biological Studies: Investigated for its potential use in the development of boron-containing drugs and diagnostic agents.
Mechanism of Action
Target of Action
The compound “2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the transition metal catalysts used in SM coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers an organic group to a transition metal catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a key step in SM coupling reactions .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway is a type of carbon-carbon bond-forming reaction, which is crucial for the synthesis of various organic compounds . The downstream effects of this pathway include the formation of biaryl compounds, which are important structures in many natural products and pharmaceuticals .
Pharmacokinetics
Like other organoboron compounds, it is expected to have good stability and reactivity, which are important for its role in sm coupling reactions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently unknown and require further investigation.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through SM coupling reactions . This can lead to the synthesis of various organic compounds, including biaryl compounds . These compounds have a wide range of applications in fields such as medicinal chemistry and materials science .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the efficiency of SM coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of the compound can be influenced by factors such as pH and temperature .
Safety and Hazards
Future Directions
The future research directions for this compound could be numerous, depending on the field of interest. For example, if the compound shows promising biological activity, future research could focus on further elucidating its mechanism of action, optimizing its structure for improved activity, or investigating its potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:
Starting Materials: 4-(Benzyloxy)-3-methylphenylboronic acid and pinacol.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate are commonly used to remove water formed during the reaction.
Purification: The product is purified by column chromatography to obtain the desired boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding boronic acid or alcohol derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically used as bases to facilitate the coupling reaction.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aldehydes and Carboxylic Acids: Formed through oxidation of the benzyloxy group.
Alcohols: Formed through reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-(Benzyloxy)phenylboronic Acid: Lacks the methyl and dioxaborolane groups but can be used in similar synthetic applications.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in synthetic applications. The presence of the benzyloxy and methyl groups enhances its stability and reactivity compared to simpler boronic acids.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-13-17(21-23-19(2,3)20(4,5)24-21)11-12-18(15)22-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDZZKAGMVSQSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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